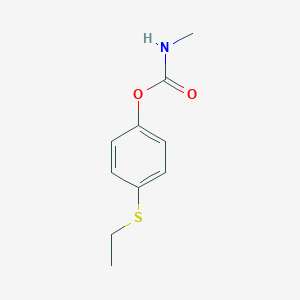
Toxamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Toxamate: is a carbamate pesticide derived from carbamic acid. It is known for its insecticidal properties, similar to organophosphate insecticides. This compound is widely used in homes, gardens, and agriculture due to its effectiveness in controlling pests .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Carbamoylation: One common method involves the reaction of carbonylimidazolide with a nucleophile in water, leading to the formation of carbamates.
Aryl Isocyanates: Another method involves the synthesis of aryl isocyanates from arylamines, which are then reacted with alcohols to form carbamates.
Transcarbamoylation: This method uses methyl carbamate as a donor in the presence of a catalyst like tin, resulting in the formation of carbamates.
Industrial Production Methods: Industrial production often involves the use of carbamoyl chlorides, which react with substituted phenols in a one-pot procedure to form O-aryl carbamates .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Toxamate can undergo oxidation reactions, particularly with radicals like OH radicals.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: This compound can undergo substitution reactions, especially in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: OH radicals are commonly used in oxidation reactions.
Substitution: Strong nucleophiles and bases are used in substitution reactions.
Major Products:
Wissenschaftliche Forschungsanwendungen
Chemistry:
Biology:
Medicine:
Industry:
Wirkmechanismus
Mechanism: Toxamate exerts its effects by inhibiting cholinesterase enzymes, particularly acetylcholinesterase. This inhibition occurs through the formation of unstable complexes with the enzyme, leading to the disruption of normal nerve function in pests .
Molecular Targets and Pathways:
Vergleich Mit ähnlichen Verbindungen
Carbaryl: Another carbamate pesticide with similar insecticidal properties.
Isoprocarb: A carbamate insecticide used in agricultural settings.
Methyl carbamate: A simpler carbamate used in various industrial applications.
Uniqueness: Toxamate is unique due to its specific ethylthio substitution, which enhances its insecticidal properties and makes it effective against a broader range of pests .
Eigenschaften
CAS-Nummer |
18809-57-9 |
|---|---|
Molekularformel |
C10H13NO2S |
Molekulargewicht |
211.28 g/mol |
IUPAC-Name |
(4-ethylsulfanylphenyl) N-methylcarbamate |
InChI |
InChI=1S/C10H13NO2S/c1-3-14-9-6-4-8(5-7-9)13-10(12)11-2/h4-7H,3H2,1-2H3,(H,11,12) |
InChI-Schlüssel |
OZJCQBUSEOVJOW-UHFFFAOYSA-N |
SMILES |
CCSC1=CC=C(C=C1)OC(=O)NC |
Kanonische SMILES |
CCSC1=CC=C(C=C1)OC(=O)NC |
Key on ui other cas no. |
18809-57-9 |
Piktogramme |
Acute Toxic |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















